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molecular formula C15H13N3O2 B8285717 2-Methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-benzamide

2-Methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-benzamide

Cat. No. B8285717
M. Wt: 267.28 g/mol
InChI Key: YHRGEALHJRLPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987454B2

Procedure details

The nitrile 30 (10 mg, 40 μmol) was dissolved in dimethyl sulfoxide (0.5 ml). To this was added potassium carbonate (20 mg) and 30% hydrogen peroxide in water (100 μl). The reaction was warmed to approximately 60 C for 15 minutes. The reaction was concentrated to dryness and triturated in water. The resulting precipitate was filtered and dried in-vacuo overnight to give 31 (10 mg, 93%). 1H NMR DMSO-d6 11.99 (s, 1H), 8.32 (d, 1H), 8.24 (m, 1H), 8.01 (m, 1H), 7.88 (d, 1H), 7.59 (s, 1H), 7.40 (s, 1H), 7.37 (m, 2H), 7.15 (dd, 1H), 4.00 (s, 3H). LC/MS (M+H)=268.
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 μL
Type
solvent
Reaction Step Two
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([C:11]2[C:19]3[C:14](=[N:15][CH:16]=[CH:17][CH:18]=3)[NH:13][CH:12]=2)[CH:8]=[CH:7][C:4]=1[C:5]#[N:6].C(=O)([O-])[O-:21].[K+].[K+].OO>CS(C)=O.O>[CH3:1][O:2][C:3]1[CH:10]=[C:9]([C:11]2[C:19]3[C:14](=[N:15][CH:16]=[CH:17][CH:18]=3)[NH:13][CH:12]=2)[CH:8]=[CH:7][C:4]=1[C:5]([NH2:6])=[O:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 mg
Type
reactant
Smiles
COC1=C(C#N)C=CC(=C1)C1=CNC2=NC=CC=C21
Name
Quantity
0.5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
20 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
100 μL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to approximately 60 C for 15 minutes
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
triturated in water
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried in-vacuo overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)N)C=CC(=C1)C1=CNC2=NC=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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